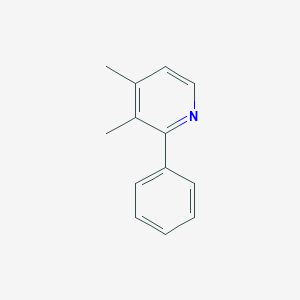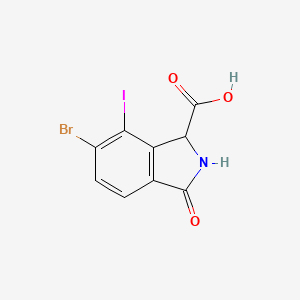
6-Bromo-7-iodo-3-oxoisoindoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylic acid is a complex organic compound belonging to the isoindole family. Isoindoles are significant heterocyclic systems found in various natural products and drugs. This compound, characterized by the presence of bromine and iodine atoms, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and iodination of precursor isoindole compounds under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.
化学反応の分析
Types of Reactions
6-Bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms (bromine and iodine) in the compound can be substituted with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium methoxide, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
6-Bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of 6-Bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bromine and iodine atoms play a crucial role in its reactivity, enabling it to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Shares a similar bromine-containing structure but differs in its functional groups.
6,6’-Dibromoindigo: Another bromine-containing indole derivative with distinct applications in dye production.
Uniqueness
6-Bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylic acid is unique due to the presence of both bromine and iodine atoms, which confer specific chemical reactivity and potential biological activities not commonly found in other isoindole derivatives .
特性
分子式 |
C9H5BrINO3 |
|---|---|
分子量 |
381.95 g/mol |
IUPAC名 |
6-bromo-7-iodo-3-oxo-1,2-dihydroisoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H5BrINO3/c10-4-2-1-3-5(6(4)11)7(9(14)15)12-8(3)13/h1-2,7H,(H,12,13)(H,14,15) |
InChIキー |
HELSFRNCTNBKAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C(=O)NC2C(=O)O)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



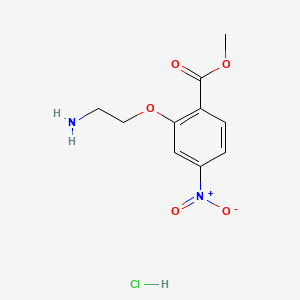


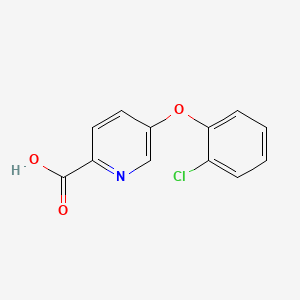
![2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B13921732.png)
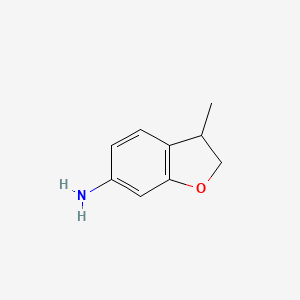
![(Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13921757.png)
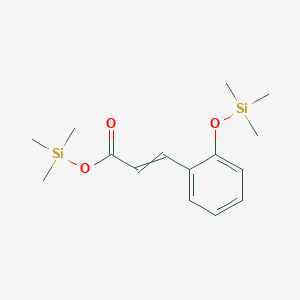
![9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate](/img/structure/B13921760.png)
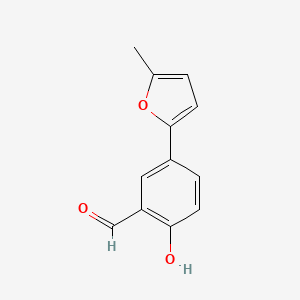
![Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13921766.png)

